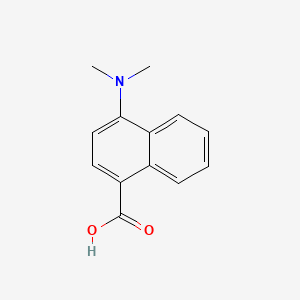

4-(Dimethylamino)-1-naphthoic acid

Vue d'ensemble

Description

4-(Dimethylamino)-1-naphthoic acid is an organic compound that belongs to the class of naphthoic acids It is characterized by the presence of a dimethylamino group attached to the naphthalene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Dimethylamino)-1-naphthoic acid typically involves the introduction of a dimethylamino group to the naphthalene ring followed by carboxylation. One common method is the reaction of 4-bromo-1-naphthoic acid with dimethylamine under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst and a base such as potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, resulting in the formation of this compound.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The process typically includes the use of continuous flow reactors to ensure efficient mixing and reaction control. The reaction conditions are optimized to maximize yield and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions: 4-(Dimethylamino)-1-naphthoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

Substitution: The dimethylamino group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic reagents like halogens or nitro compounds are employed under acidic or basic conditions.

Major Products:

Oxidation: Naphthoquinones.

Reduction: Naphthyl alcohols.

Substitution: Various substituted naphthoic acids.

Applications De Recherche Scientifique

Chemistry

- Precursor for Dyes and Pigments : DMAN serves as an important precursor in the synthesis of various dyes and pigments due to its ability to undergo electrophilic substitution reactions. Its naphthalene structure provides enhanced stability and color properties compared to simpler compounds like 4-(Dimethylamino)benzoic acid.

Biology

- Fluorescent Probe : DMAN has been investigated for its potential as a fluorescent probe in biological imaging. Its conjugated naphthalene system allows it to absorb and emit light at specific wavelengths, making it suitable for tracking biological processes .

- Binding Affinity : Studies have shown that DMAN binds with high affinity to human serum albumin, which can be utilized for drug delivery systems where controlled release is necessary .

Medicine

- Therapeutic Properties : Research indicates that DMAN may possess anti-inflammatory and anticancer activities. Its mechanism involves modulating interactions with specific molecular targets, which can influence enzyme activity and receptor modulation .

- Fluorescent Probes for Receptors : DMAN derivatives have been developed as fluorescent probes targeting the P2Y14 receptor, a G protein-coupled receptor involved in inflammation and endocrine functions. These probes facilitate the study of receptor dynamics in living cells .

Case Study 1: Fluorescent Probes for P2Y14R

A recent study developed high-affinity fluorescent probes based on DMAN derivatives targeting the P2Y14 receptor. These probes demonstrated enhanced potency in inhibiting cAMP production in CHO cells expressing the receptor, showcasing their potential in pharmacological research . The study highlighted the structural modifications that improved binding affinity while maintaining fluorescence.

Case Study 2: Drug Delivery Systems

Research into DMAN's binding properties to serum albumin has led to its application in drug delivery systems. By attaching therapeutic agents to DMAN, researchers have demonstrated controlled release mechanisms that enhance drug efficacy while minimizing side effects. This application is particularly valuable in cancer therapy, where targeted delivery can significantly improve treatment outcomes .

Mécanisme D'action

The mechanism of action of 4-(Dimethylamino)-1-naphthoic acid involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions with biological molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to act as a fluorescent probe is attributed to its conjugated naphthalene ring system, which can absorb and emit light at specific wavelengths.

Comparaison Avec Des Composés Similaires

- 4-(Dimethylamino)benzoic acid

- 4-(Dimethylamino)pyridine

- 4-(Dimethylamino)cinnamaldehyde

Comparison: 4-(Dimethylamino)-1-naphthoic acid is unique due to its naphthalene ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. For instance, 4-(Dimethylamino)benzoic acid has a simpler benzene ring, resulting in different reactivity and applications. The naphthalene ring in this compound provides enhanced stability and fluorescence properties, making it more suitable for specific scientific and industrial applications.

Activité Biologique

4-(Dimethylamino)-1-naphthoic acid (DMANA) is a compound with significant biological activities, particularly in pharmacology and medicinal chemistry. Its unique structure, characterized by a naphthalene ring substituted with a dimethylamino group and a carboxylic acid, contributes to its diverse biological effects. This article reviews the biological activity of DMANA, including its mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C13H13NO2

- Molecular Weight : 217.25 g/mol

- CAS Number : 78062-03-0

DMANA exhibits various biological activities through several mechanisms:

- Antimicrobial Activity : Research indicates that DMANA can serve as a precursor for synthesizing antimicrobial agents. It has been shown to exhibit activity against bacteria such as Escherichia coli, Staphylococcus aureus, and Klebsiella pneumoniae when used in the synthesis of 2-pyrazoline derivatives.

- Enzyme Inhibition : DMANA has been investigated for its potential to inhibit specific enzymes. Studies suggest that it may interfere with biochemical pathways by forming imine linkages with primary amines, which can affect protein interactions and enzyme activities .

- Fluorescent Properties : As a fluorophore, DMANA's solvatochromic properties make it useful in studying protein-protein interactions and other biochemical processes. Its fluorescence is sensitive to environmental changes, allowing for real-time monitoring of biological systems .

Biological Activity Overview

Case Study 1: Antimicrobial Derivatives

In a study conducted by researchers, DMANA was utilized as a starting material for synthesizing 2-pyrazoline derivatives. These derivatives demonstrated potent antimicrobial activity against several pathogens. The mechanism involved the formation of Schiff bases through condensation reactions, leading to compounds with enhanced biological efficacy.

Case Study 2: Enzyme Interaction Studies

Another investigation focused on the interaction of DMANA with enzyme systems. The study revealed that DMANA could act as an inhibitor of certain enzymes involved in metabolic pathways. The formation of imine linkages was identified as a critical step in this inhibitory action, suggesting potential applications in drug design targeting metabolic disorders .

Case Study 3: Fluorescence Applications

Research on DMANA's fluorescent properties highlighted its application in tracking biomolecular interactions. The compound's fluorescence quantum yield was shown to vary significantly with changes in the local solvent environment, making it suitable for live-cell imaging and other dynamic studies in biochemistry .

Propriétés

IUPAC Name |

4-(dimethylamino)naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO2/c1-14(2)12-8-7-11(13(15)16)9-5-3-4-6-10(9)12/h3-8H,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQKNRRVTOJUHQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C2=CC=CC=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10335037 | |

| Record name | 4-(Dimethylamino)-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78062-03-0 | |

| Record name | 4-(Dimethylamino)-1-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10335037 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.